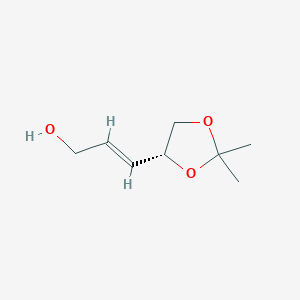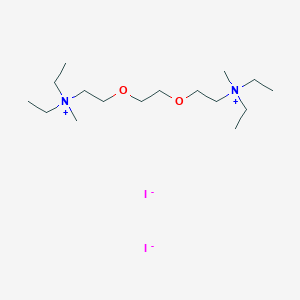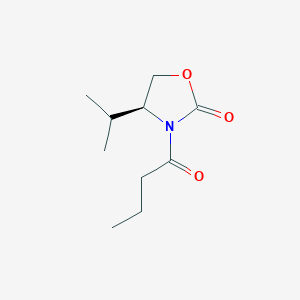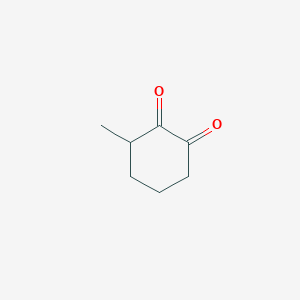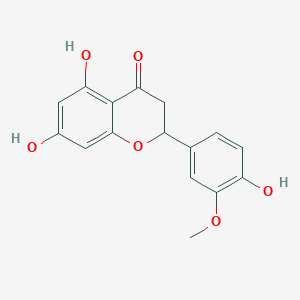
Enazadrem
概要
説明
ENAZADREMは、抗炎症作用を有する5-リポキシゲナーゼ阻害剤として知られる化学化合物です 。炎症を伴う様々な疾患、特に炎症を伴う疾患における治療の可能性が研究されています。
準備方法
ENAZADREMの合成は、通常、コア構造の調製から始まり、目的の活性を得るために官能基の修飾が行われる、いくつかのステップを含みます。具体的な合成経路と反応条件は、所有権があり、多くの場合、特殊な試薬や触媒の使用を伴います 。工業生産方法には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。
化学反応の分析
ENAZADREMは、次のような様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することがあります。
還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させる可能性があります。
置換: 置換反応は、異なる官能基を導入し、その生物活性を高めたり、修飾したりすることができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒などがあります 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
ENAZADREMは、次のような科学研究における応用について、広く研究されてきました。
化学: リポキシゲナーゼ阻害と関連する生化学的経路を研究するためのモデル化合物として使用されます。
生物学: 炎症や免疫応答に関連する細胞過程に対する影響が調査されています。
医学: 乾癬やその他の免疫関連疾患などの炎症性疾患の治療における潜在的な治療応用.
工業: 抗炎症薬や関連する医薬品製品の開発に利用されています。
作用機序
ENAZADREMは、炎症の強力な仲介物質であるロイコトリエンの生合成に重要な役割を果たす酵素である5-リポキシゲナーゼを阻害することによって、その効果を発揮します 。この経路を阻害することによって、this compoundは炎症性仲介物質の産生を減らし、それによってその抗炎症効果を発揮します。関連するシグナル伝達経路のモジュレーションと、ロイコトリエン合成の阻害を含む、関与する分子標的と経路。
類似化合物の比較
This compoundは、その特異的な構造と活性プロファイルにより、5-リポキシゲナーゼ阻害剤の中でユニークな存在です。類似の化合物には以下のようなものがあります。
ジルートン: 喘息の治療に使用される別の5-リポキシゲナーゼ阻害剤。
MK-886: 間接的にロイコトリエン合成を阻害する、5-リポキシゲナーゼ活性化タンパク質(FLAP)の阻害剤。
AA-861: 抗炎症作用を有する選択的5-リポキシゲナーゼ阻害剤。
This compoundは、その特異的な結合親和性と阻害力により際立っており、研究や潜在的な治療応用において貴重な化合物となっています .
類似化合物との比較
ENAZADREM is unique among 5-lipoxygenase inhibitors due to its specific structure and activity profile. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits leukotriene synthesis.
AA-861: A selective 5-lipoxygenase inhibitor with anti-inflammatory properties.
This compound stands out due to its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYTONERIQIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148028 | |
| Record name | Enazadrem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107361-33-1 | |
| Record name | Enazadrem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enazadrem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENAZADREM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


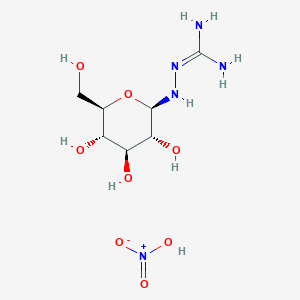

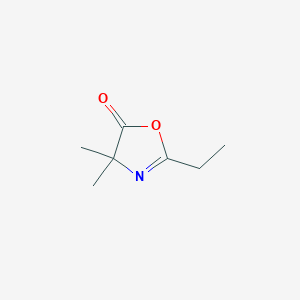
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
